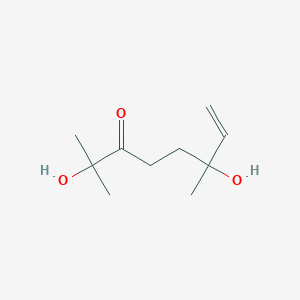![molecular formula C22H25N B14375604 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 88543-22-0](/img/structure/B14375604.png)
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of bicyclic compounds. This compound features a unique structure with a nitrogen-containing heterocycle fused to a cyclopentane ring, making it a significant subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from vinylogous carbonates and N-substituted hydroxylamine hydrochlorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-hydroxy acetylation, treatment with samarium(II) iodide (SmI2), and amide methylation .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
8-Oxo-3-azabicyclo[3.2.1]octane: A derivative with an oxygen atom in the ring.
2,8-Dioxabicyclo[3.2.1]octane: Contains two oxygen atoms in the bicyclic structure
Uniqueness
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, including the presence of a nitrogen atom and the diphenylethenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
88543-22-0 |
|---|---|
Molecular Formula |
C22H25N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(2,2-diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H25N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,20-21H,12-15H2,1H3 |
InChI Key |
SIXLZJCMCBLHIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
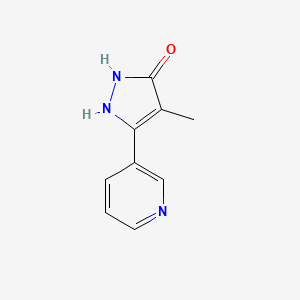
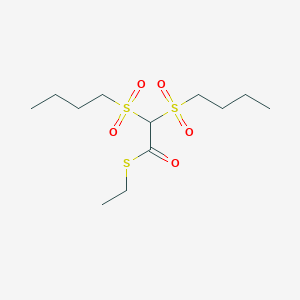
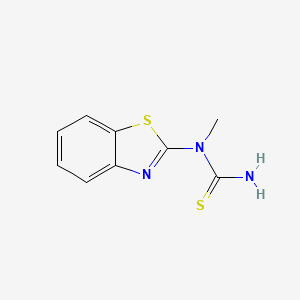


![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)

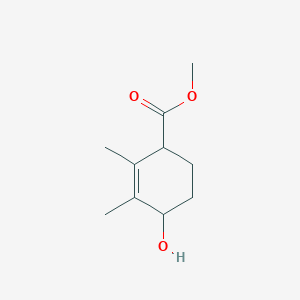


![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

